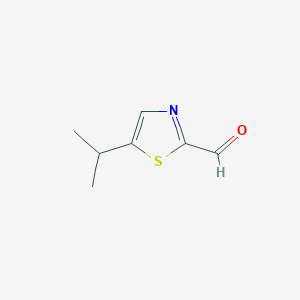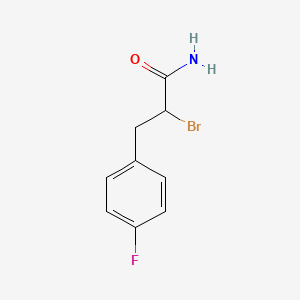![molecular formula C11H12ClNO B1379255 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride CAS No. 1087737-80-1](/img/structure/B1379255.png)
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Übersicht
Beschreibung
“2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” is a chemical compound with the linear formula C11H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” is 173.216 . The exact molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” such as density, melting point, boiling point, etc., are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, which include compounds like 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride, have been a subject of intense research in organic chemistry due to their prevalence in natural alkaloids and their pharmacological significance. A review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the diversity and complexity of approaches used to create indole and its derivatives. This classification aids in the understanding of synthetic pathways and could potentially encompass the synthesis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride (Taber & Tirunahari, 2011).
Cyclodextrin Inclusion Complexes for Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with various molecules, including indole derivatives, improving their solubility and stability. Boczar and Michalska (2022) reviewed the use of cyclodextrin complexes with antibiotics and antibacterial agents, indicating the potential for CDs to enhance the delivery of a wide range of drugs. This suggests that CDs could also be used to improve the delivery of indole derivatives, including 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride, by enhancing their solubility and bioavailability (Boczar & Michalska, 2022).
Applications in Separation Science and Environmental Protection
CDs have also been highlighted for their use in separation science and environmental protection due to their ability to form inclusion complexes. Crini and Morcellet (2002) discussed the advantages of using adsorbents containing cyclodextrins in chromatographic separations and wastewater treatment, showcasing their versatility and utility in scientific research. This property could be beneficial in studies involving indole derivatives, including the separation and analysis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride (Crini & Morcellet, 2002).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Eigenschaften
IUPAC Name |
2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUCHCMMHCGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1CNC3=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



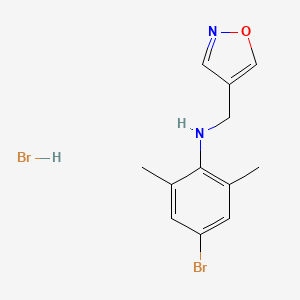
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
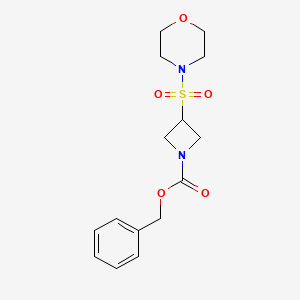
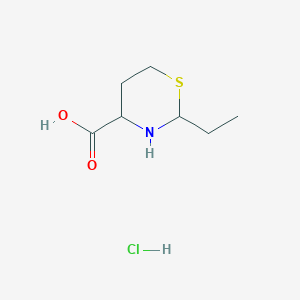

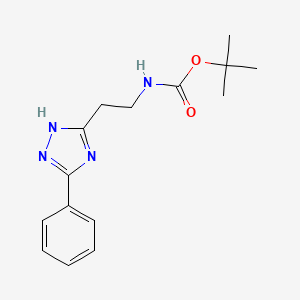
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
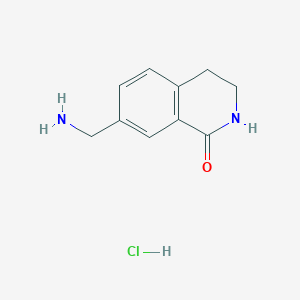
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
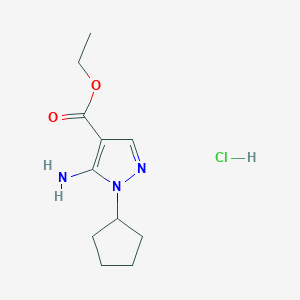
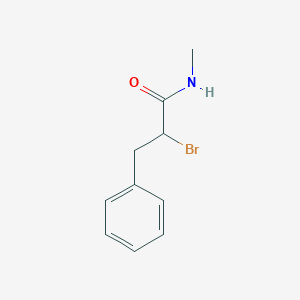
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
